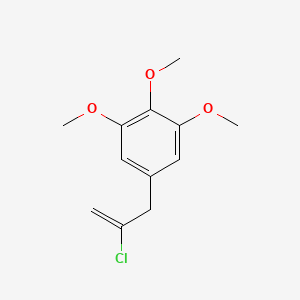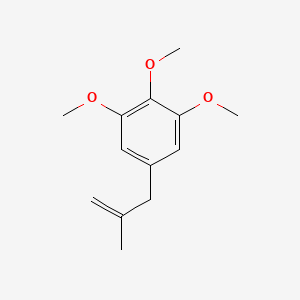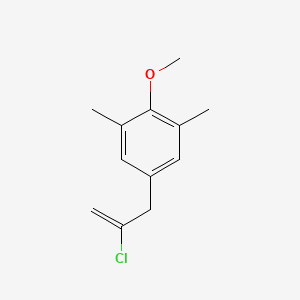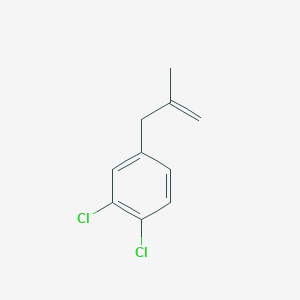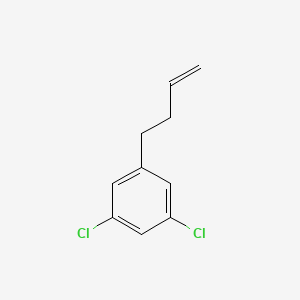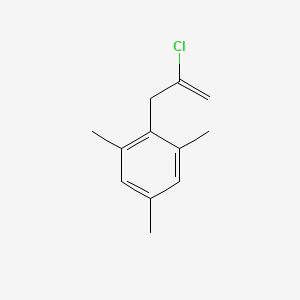
2-Chloro-4-(3,5-dichlorophenyl)-1-butene
Descripción general
Descripción
“2-Chloro-4-(3,5-dichlorophenyl)-1-butene” is likely a chlorinated hydrocarbon. Chlorinated hydrocarbons are a type of organic compound where one or more hydrogen atoms in the hydrocarbon have been replaced by chlorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a butene backbone with a phenyl group and chlorine atoms attached at specified positions .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds can undergo reactions like Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Chlorinated hydrocarbons are generally stable and have low reactivity .Aplicaciones Científicas De Investigación
Metabolism and Environmental Detoxication
Metabolic Pathways and Detoxication Mechanisms
Studies on chloroprene (2-chloro-1,3-butadiene, a structurally similar compound) reveal the metabolic pathways and detoxication mechanisms involving glutathione and epoxide hydrolase. These studies provide insights into the biotransformation and potential environmental detoxication processes of related chlorinated alkenes (Munter et al., 2003).
Organic Synthesis and Chemical Reactivity
Synthesis of Dihydrothiophenes
Research demonstrates the synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene, indicating the utility of chlorinated butenes in organic synthesis and the preparation of sulfur-containing heterocycles (Everhardus et al., 2010).
Arylation via Photogeneration
The photochemical aryl cations generation from aromatic halides like 4-chloroanisole showcases the reactivity of halogenated compounds toward pi nucleophiles, providing a route for arylated product synthesis in organic chemistry (Protti et al., 2004).
Environmental Chemistry and Sensor Applications
Sensing and Removal of Environmental Contaminants
A family of metal-organic frameworks (MOFs) constructed from a thiophene-functionalized dicarboxylate demonstrates efficiency in luminescent sensing of environmental contaminants like Hg(II), Cu(II), and Cr(VI). These findings indicate the potential for developing materials based on halogenated compounds for environmental monitoring and remediation (Zhao et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dichloro-5-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENDAMOBXNJNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



